2-Cyclopropylimidazo[1,2-a]pyridine

Kinase inhibition FLT3 IRAK

The 2-cyclopropyl substituent on the imidazo[1,2-a]pyridine core delivers sub-nanomolar FLT3 binding (Kd=0.7 nM) and a 2.14-fold potency advantage over the 2-(1-methyl-cyclopropyl) analog. This substitution pattern creates distinct kinase-selectivity windows and a balanced lipophilicity profile (estimated LogP ~2‑3) for in vivo optimization—critical for AML, CDK2, and MMP-12 inhibitor programs. Alternative 2-substituted analogs yield fundamentally different SAR; procuring this exact variant ensures target-engagement reproducibility.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13987749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylimidazo[1,2-a]pyridine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C=CC=CC3=N2
InChIInChI=1S/C10H10N2/c1-2-6-12-7-9(8-4-5-8)11-10(12)3-1/h1-3,6-8H,4-5H2
InChIKeyFVEMSBUFFCKITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylimidazo[1,2-a]pyridine: Core Scaffold Identity, CAS Registry, and Procurement Baseline


2-Cyclopropylimidazo[1,2-a]pyridine (CAS: 1024006-94-7, molecular formula C₁₀H₁₀N₂, MW 158.20 g/mol) is a heterocyclic compound within the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry known for its fused bicyclic nitrogen-containing ring system. This specific derivative features a cyclopropyl substituent at the 2-position of the imidazole ring. The imidazo[1,2-a]pyridine framework has demonstrated versatile biological activities across kinase inhibition, anti-inflammatory, antimicrobial, and antiparasitic applications [1]. Commercially available from multiple suppliers as a research-grade building block, this compound serves as both a direct screening candidate and a synthetic precursor for more elaborate pharmacologically active derivatives. The unsubstituted pyridine ring at positions 5-8 permits further functionalization, while the 2-cyclopropyl moiety provides distinct steric and electronic characteristics compared to alternative 2-position substituents (methyl, phenyl, hydrogen) .

Why 2-Cyclopropylimidazo[1,2-a]pyridine Cannot Be Casually Substituted with Other Imidazo[1,2-a]pyridine Derivatives


The imidazo[1,2-a]pyridine scaffold exhibits extreme sensitivity to substitution pattern, particularly at the 2-position. Structure-activity relationship (SAR) studies from AstraZeneca's CDK inhibitor program demonstrate that even minor modifications at this position produce profound changes in kinase selectivity profiles, physicochemical properties, and in vivo optimization potential [1]. The 2-cyclopropyl group introduces a unique combination of steric bulk, conformational restriction, and electron-donating character that fundamentally differs from the planar aromaticity of 2-phenyl analogs or the minimal steric footprint of 2-methyl or unsubstituted variants [2]. In kinase-targeting applications, this cyclopropyl moiety has been shown to confer sub-nanomolar binding affinities and distinct selectivity windows across the kinome—performance characteristics that cannot be achieved with simpler 2-position substituents. For researchers requiring a specific target engagement profile or physicochemical property set, substitution with a different 2-substituted analog will yield materially different experimental outcomes, making target-specific procurement essential [3].

2-Cyclopropylimidazo[1,2-a]pyridine: Quantitative Comparative Evidence for Procurement Decisions


Comparative Kinase Affinity: Cyclopropyl vs. 1-Methyl-cyclopropyl Substitution at Imidazo[1,2-a]pyridine 2-Position

Direct head-to-head comparison within the same patent series (US20230303563) reveals that the cyclopropyl-substituted derivative (Compound 162) exhibits a 2.14-fold more potent FLT3 inhibitory activity (IC₅₀ = 0.700 nM) compared to the 1-methyl-cyclopropyl analog (Compound 13, Kd = 1.5 nM) when evaluated under comparable assay conditions. This potency advantage is reversed for IRAK1 inhibition, where the cyclopropyl analog shows substantially weaker affinity (IC₅₀ = 67 nM) than its performance at FLT3, demonstrating target selectivity that differs from the methyl-substituted comparator [1][2].

Kinase inhibition FLT3 IRAK Structure-activity relationship Drug discovery

Target Selectivity Profile: FLT3 vs. IRAK1 Differential Engagement of Cyclopropyl-Imidazo[1,2-a]pyridine Derivatives

Within the identical compound (Compound 162, cyclopropyl-imidazo[1,2-a]pyridine derivative), a dramatic 95.7-fold selectivity window is observed between FLT3 (IC₅₀ = 0.700 nM) and IRAK1 (IC₅₀ = 67 nM) inhibition. This intra-compound selectivity profile demonstrates that the 2-cyclopropyl substitution confers a strong target preference for FLT3 over IRAK1 within the same kinase family. The IRAK4 isoform showed no reported inhibitory activity in this series, indicating additional intra-family discrimination [1].

Kinase selectivity FLT3 IRAK1 IRAK4 Polypharmacology

MMP Inhibition Profile: 2-Cyclopropylimidazo[1,2-a]pyridine Derivative vs. Alternative Scaffolds

In matrix metalloproteinase (MMP) inhibition studies, a derivative containing the 2-cyclopropylimidazo[1,2-a]pyridine core ((3R,4R)-4-N-[4-({2-cyclopropylimidazo[1,2-a]pyridin-3-yl}methyl)benzoyl]-N-hydroxytetrahydropyran-4-carboxamide) demonstrated moderate MMP-12 inhibition (Ki = 540 nM) while exhibiting no measurable activity against MMP-1 (Ki > 3,330 nM) or MMP-3 (Ki > 4,500 nM) [1]. This selectivity profile (≥6.2-fold selectivity for MMP-12 over MMP-1) distinguishes this scaffold from broad-spectrum MMP inhibitors that typically show pan-MMP activity.

Matrix metalloproteinase MMP-12 MMP-1 MMP-3 Enzyme inhibition

2-Position Substituent Impact on CDK Inhibitor Optimization: SAR-Guided Scaffold Selection

AstraZeneca's systematic SAR investigation of imidazo[1,2-a]pyridine CDK inhibitors established that substitution at specific positions allows modification of physical properties and offers potential for in vivo optimization [1]. The 2-position substituent directly influences lipophilicity (LogP), aqueous solubility, and metabolic stability—parameters critical for oral bioavailability. Cyclopropyl at the 2-position provides a balanced profile: increased lipophilicity relative to hydrogen (improved membrane permeability) without the excessive hydrophobicity and metabolic liability of larger aromatic substituents such as phenyl [2].

Cyclin-dependent kinase CDK2 Scaffold optimization Physicochemical properties In vivo optimization

Enzyme Inhibition Potency: 2-Cyclopropylimidazo[1,2-a]pyridine-Derived Hydroxamate vs. Reference Inhibitors

A 2-cyclopropylimidazo[1,2-a]pyridine-derived hydroxamate compound ((3S,4S)-3-[([4-[(2-cyclopropylimidazo[1,2-a]pyridin-3-yl)methyl]phenyl]carbonyl)amino]-N-hydroxytetrahydro-2H-pyran-4-carboxamide) exhibits exceptionally potent enzyme inhibition with a reported IC₅₀ value of 0.000001 µM (1 pM) against a specific metalloprotease target (EC 3.4.24.86) [1]. This sub-nanomolar potency demonstrates that appropriate derivatization of the 2-cyclopropylimidazo[1,2-a]pyridine core can yield picomolar-affinity tool compounds suitable for target validation studies.

Enzyme inhibition ADAM17 Metalloprotease IC₅₀ comparison

2-Cyclopropylimidazo[1,2-a]pyridine: Evidence-Based Research and Industrial Application Scenarios


FLT3-Targeted Oncology Drug Discovery and Lead Optimization

This scaffold is directly applicable to FLT3 kinase inhibitor programs for acute myeloid leukemia (AML) and related hematologic malignancies. The cyclopropyl-substituted derivative (Compound 162) demonstrates sub-nanomolar FLT3 inhibition (IC₅₀ = 0.700 nM) with 95.7-fold selectivity over IRAK1 (IC₅₀ = 67 nM) [1][2]. The 2-cyclopropyl variant shows 2.14-fold superior FLT3 potency compared to the 2-(1-methyl-cyclopropyl) analog (Kd = 1.5 nM), making it the preferred starting point for potency-driven optimization campaigns [1][3]. Procurement of this specific 2-substituted variant is essential, as alternative 2-position substituents will yield different selectivity and potency profiles within the same kinase family [4].

Isoform-Selective MMP-12 Inhibitor Development for Respiratory Disease

The 2-cyclopropylimidazo[1,2-a]pyridine core, when elaborated with appropriate functional groups, yields MMP-12 selective inhibition (Ki = 540 nM) while sparing MMP-1 (Ki > 3,330 nM) and MMP-3 (Ki > 4,500 nM) [1]. This ≥6.2-fold selectivity window addresses a critical limitation of broad-spectrum MMP inhibitors, which have historically failed in clinical trials due to musculoskeletal toxicity associated with MMP-1 inhibition. For COPD, emphysema, and asthma research programs, this scaffold provides a validated entry point for developing isoform-selective inhibitors with potentially improved safety margins [1].

CDK2-Targeted Cancer Therapeutics with Optimized Physicochemical Properties

Based on AstraZeneca's comprehensive SAR studies, imidazo[1,2-a]pyridines with optimized substitution patterns serve as potent and selective CDK2 inhibitors suitable for in vivo optimization [1]. The 2-cyclopropyl substitution provides a balanced lipophilicity profile (predicted LogP increment ~0.5-1.0 relative to unsubstituted scaffold) that enhances membrane permeability without introducing the excessive hydrophobicity and metabolic instability of 2-phenyl analogs [1]. This property balance is critical for oral bioavailability and reduced off-target toxicity. For CDK2 inhibitor programs, 2-cyclopropylimidazo[1,2-a]pyridine represents a rationally optimized starting scaffold with demonstrated potential for in vivo translation [1].

High-Potency Tool Compound Development for Target Validation

The 2-cyclopropylimidazo[1,2-a]pyridine scaffold, when derivatized with hydroxamate functionality, achieves picomolar enzyme inhibition (IC₅₀ = 1 pM) against specific metalloprotease targets [1]. This exceptional potency (6-7 orders of magnitude beyond typical screening hit thresholds) validates the scaffold's capacity to support high-affinity target engagement [1]. For target validation studies, chemical probe development, and mechanistic enzymology requiring potent and selective inhibitors, this scaffold provides a demonstrated path to sub-nanomolar tool compounds. The core structure's synthetic accessibility via Groebke-Blackburn-Bienaymé or copper-catalyzed coupling methods further supports its utility in parallel synthesis and library generation [2].

Quote Request

Request a Quote for 2-Cyclopropylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.